molecular formula C16H24N2O B2410120 N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide CAS No. 1355797-67-9

N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide

Cat. No.: B2410120
CAS No.: 1355797-67-9
M. Wt: 260.381
InChI Key: AVKUSHXLHLLGGH-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a cyano group attached to a cyclohexylethyl moiety, which is further connected to a cyclopent-2-en-1-yl acetamide group. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.

Properties

IUPAC Name

N-(1-cyano-1-cyclohexylethyl)-2-cyclopent-2-en-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(12-17,14-9-3-2-4-10-14)18-15(19)11-13-7-5-6-8-13/h5,7,13-14H,2-4,6,8-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKUSHXLHLLGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCCCC1)NC(=O)CC2CCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclohexylethyl cyano group. This can be achieved through the reaction of cyclohexanone with ethyl cyanoacetate under suitable conditions. Subsequent steps may include the formation of the cyclopent-2-en-1-yl group and its attachment to the cyano group via acylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano and acetamide groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's unique structure may offer therapeutic potential in various medical applications. Researchers may investigate its efficacy in treating specific diseases or conditions.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.

Mechanism of Action

The mechanism by which N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide exerts its effects depends on its molecular targets and pathways. The cyano group may interact with specific enzymes or receptors, leading to biological responses. The acetamide group could play a role in binding to target molecules, influencing the compound's activity.

Comparison with Similar Compounds

  • N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide

  • N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)butanamide

Uniqueness: N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

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